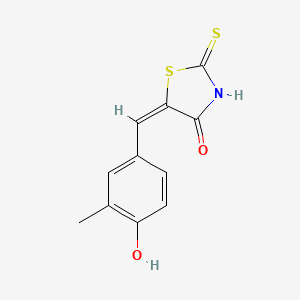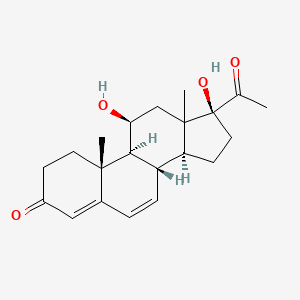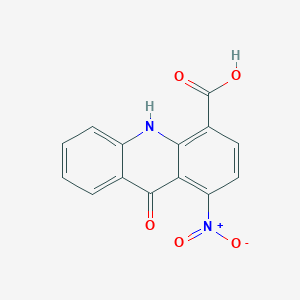
1-nitro-9-oxo-10H-acridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-9-oxo-4-acridinecarboxylic acid is a chemical compound known for its unique structure and properties. It is primarily used in experimental and research settings, particularly in the fields of chemistry and biology . The compound is characterized by its acridine core, which is a tricyclic aromatic system, and the presence of nitro and carboxylic acid functional groups.
Méthodes De Préparation
The synthesis of 1-nitro-9-oxo-4-acridinecarboxylic acid involves several steps, typically starting with the formation of the acridine core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Nitro-9-oxo-4-acridinecarboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Nitro-9-oxo-4-acridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-nitro-9-oxo-4-acridinecarboxylic acid involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including the inhibition of enzyme activity and the induction of DNA damage .
Comparaison Avec Des Composés Similaires
1-Nitro-9-oxo-4-acridinecarboxylic acid can be compared with other acridine derivatives, such as:
Acridine Orange: A dye used in biological staining.
Acriflavine: An antiseptic and antiviral agent.
Proflavine: An antiseptic used in wound treatment.
Propriétés
Numéro CAS |
71507-04-5 |
|---|---|
Formule moléculaire |
C14H8N2O5 |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
1-nitro-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C14H8N2O5/c17-13-7-3-1-2-4-9(7)15-12-8(14(18)19)5-6-10(11(12)13)16(20)21/h1-6H,(H,15,17)(H,18,19) |
Clé InChI |
RZCJSUVWYHPKQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


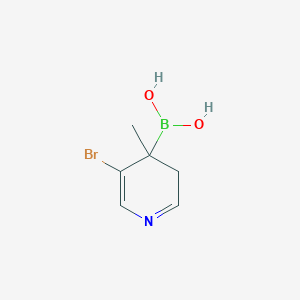

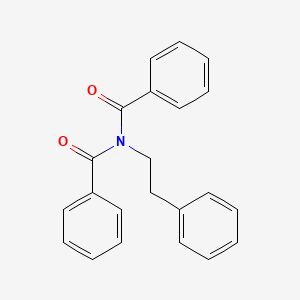
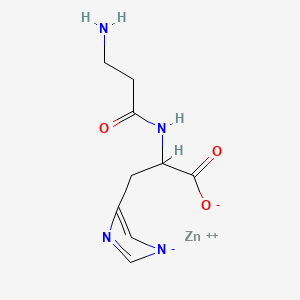
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
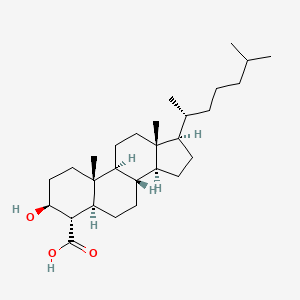

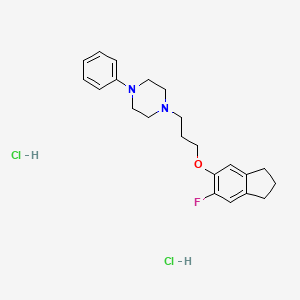

![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
